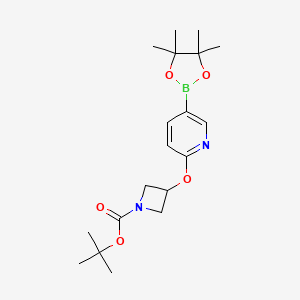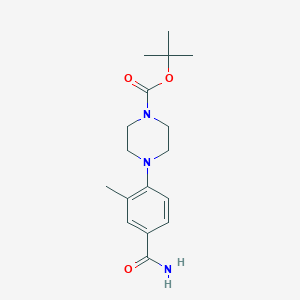
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide is an organic compound that belongs to the class of phenylacetamides. This compound is characterized by the presence of a hydroxy group at the third position and a methoxy group at the fourth position on the phenyl ring, along with an isopropylacetamide moiety. It is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-hydroxy-4-methoxybenzaldehyde and isopropylamine.
Formation of Schiff Base: The aldehyde group of 3-hydroxy-4-methoxybenzaldehyde reacts with isopropylamine to form a Schiff base under mild acidic conditions.
Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride to yield the corresponding amine.
Acetylation: The amine is acetylated using acetic anhydride to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The carbonyl group in the amide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can undergo nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of 2-(3-oxo-4-methoxyphenyl)-N-isopropylacetamide.
Reduction: Formation of 2-(3-hydroxy-4-methoxyphenyl)-N-isopropylalcohol.
Substitution: Formation of 2-(3-hydroxy-4-substituted-phenyl)-N-isopropylacetamide.
科学的研究の応用
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including anti-inflammatory and analgesic properties.
Medicine: Explored for its potential therapeutic effects in treating various conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors involved in inflammatory and pain pathways.
Pathways Involved: The compound may modulate the activity of cyclooxygenase enzymes and inhibit the production of pro-inflammatory mediators.
類似化合物との比較
Similar Compounds
- 2-(3-Hydroxy-4-methoxyphenyl)-N-methylacetamide
- 2-(3-Hydroxy-4-methoxyphenyl)-N-ethylacetamide
- 2-(3-Hydroxy-4-methoxyphenyl)-N-propylacetamide
Uniqueness
2-(3-Hydroxy-4-methoxyphenyl)-N-isopropylacetamide is unique due to its specific substitution pattern and the presence of the isopropyl group, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
IUPAC Name |
2-(3-hydroxy-4-methoxyphenyl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-8(2)13-12(15)7-9-4-5-11(16-3)10(14)6-9/h4-6,8,14H,7H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFVKVJMOZJPNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CC1=CC(=C(C=C1)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














